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An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-1H-imidazole
Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(Bromomethyl)-1H-imidazole
hydrobromide, a pivotal reagent in medicinal chemistry and organic synthesis. The document
elucidates the compound's detailed molecular structure, spectroscopic signature, and inherent
chemical reactivity. By grounding the discussion in fundamental principles, this guide explains
the causality behind its utility as a versatile building block for drug discovery. It includes
validated experimental protocols for its synthesis and characterization, offering field-proven
insights for laboratory application. The content is structured to serve as an essential resource
for professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Imidazole Scaffold in Medicinal
Chemistry

The imidazole ring is a privileged structure in drug discovery, forming the core of numerous
biologically active molecules, including the essential amino acid histidine and the
neurotransmitter histamine[1]. Its unique electronic properties, capacity for hydrogen bonding,
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and ability to act as a ligand for various metalloenzymes make it an exceptional scaffold for
interacting with biological targets[2]. Consequently, imidazole derivatives are integral to a wide
array of therapeutics, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer
properties[3].

Within this class, 2-(Bromomethyl)-1H-imidazole hydrobromide (CAS No: 2939-05-1)
emerges as a compound of significant synthetic interest. Its structure combines the stable
aromatic imidazole core with a highly reactive bromomethyl group, positioning it as a key
intermediate for introducing the imidazole moiety into larger, more complex molecular
architectures[4]. The hydrobromide salt form enhances the compound's stability and solubility
in polar solvents, facilitating its use in various reaction conditions[5][6]. This guide delves into
the structural and chemical nuances that underpin its synthetic versatility.

Molecular and Structural Properties

The utility of 2-(Bromomethyl)-1H-imidazole hydrobromide is a direct consequence of its
distinct structural features. As a salt, it exists as an imidazolium cation and a bromide anion.

Chemical Identity and Physicochemical Data

A summary of the key identifying and physical properties of the compound is presented below.
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Property Value Source(s)

2-(bromomethyl)-1H-imidazol-
IUPAC Name ) ) N/A
3-ium bromide

CAS Number 2939-05-1 [718]
Molecular Formula CaHeBrzN2z [718]
Molecular Weight 241.91 g/mol [718]
Appearance Solid [7]
Purity Typically 295% [718]
Topological Polar Surface Area  28.7 A2 9]
Hydrogen Bond Donor Count 1 [9]

Hydrogen Bond Acceptor
ydrog p 1 [9]
Count

Structural Analysis

The core of the molecule is the planar, five-membered imidazole ring. In its hydrobromide salt
form, one of the ring nitrogen atoms is protonated, creating an imidazolium cation. This
protonation, along with the electron-withdrawing effect of the bromomethyl group, influences
the aromatic system's electron density.

The C2 position of the imidazole ring is attached to a bromomethyl (-CH2Br) group. The carbon
atom of this group is sp3 hybridized and serves as a potent electrophilic center. The bromine
atom is an excellent leaving group, making the compound highly susceptible to nucleophilic
substitution reactions—the primary mechanism through which it functions as a synthetic
building block[5].

Molecular structure of 2-(Bromomethyl)-1H-imidazole hydrobromide.

The Role of X-ray Crystallography

While spectroscopic methods confirm connectivity, single-crystal X-ray crystallography provides
the definitive, three-dimensional arrangement of atoms[10]. For imidazolium salts, this
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technique reveals precise bond lengths, bond angles, and the planarity of the ring. It also
elucidates intermolecular interactions, such as hydrogen bonding between the imidazolium
cation's N-H groups and the bromide anion, which stabilize the crystal lattice[11][12]. The
general methodology involves growing high-quality single crystals, collecting diffraction data,
and refining the structural model[10].

Spectroscopic Characterization

Confirming the identity and purity of 2-(Bromomethyl)-1H-imidazole hydrobromide relies on
standard analytical techniques. The expected spectroscopic features are outlined below.

e 1H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification.
Expected signals include:

o Two distinct signals for the protons on the imidazole ring (C4-H and C5-H), typically
appearing in the aromatic region (~7.0-8.0 ppm)[13].

o Asinglet for the methylene protons (-CHz2) of the bromomethyl group, expected further
downfield (~4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and
the imidazolium ring.

o A broad signal corresponding to the N-H protons, the chemical shift of which can be highly
variable and dependent on the solvent and concentration.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically
show the mass of the neutral 2-(bromomethyl)-1H-imidazole molecule (CsHsBrN2) after loss
of HBr. The molecular ion peak would be observed at m/z corresponding to ~160/162,
reflecting the isotopic distribution of bromine (°Br and 81Br)[9][14].

Chemical Reactivity and Synthetic Utility

The primary value of 2-(Bromomethyl)-1H-imidazole hydrobromide in drug development lies
in its role as an electrophilic building block. The C-Br bond in the bromomethyl group is
polarized, rendering the carbon atom highly susceptible to attack by nucleophiles.

This reactivity allows for the facile introduction of the 2-imidazolylmethyl moiety into a wide
range of molecules. Common nucleophiles include amines, thiols, and alkoxides, leading to the
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formation of new C-N, C-S, and C-O bonds, respectively. This versatility is a cornerstone of
combinatorial chemistry and lead optimization efforts in pharmaceutical research[1][5].

Forms New C-Nu Bond Substituted Imidazole Derivative
Nucleophile (Nu:~) \ Nucleophilic Attack (SNZ)‘(2-(Bromomethyl)-1H-imidazole\I
e.g., R-NHz, R-SH, R-O~ ) 'k (Electrophile) Y,
C-Br Bond Cleavage Bromide lon (Br-)
(Leaving Group)

Click to download full resolution via product page

General reaction pathway illustrating the synthetic utility.

Experimental Protocols

The following protocols describe a representative synthesis and a standard characterization
workflow. These are presented as a self-validating system: the synthesis produces the material,
and the characterization confirms its successful formation.

Protocol: Synthesis of 2-(Bromomethyl)-1H-imidazole
Hydrobromide

This protocol is adapted from general bromination procedures for similar heterocyclic
systems][5][6]. It involves the radical bromination of a methyl-substituted imidazole precursor.

Obijective: To synthesize 2-(Bromomethyl)-1H-imidazole hydrobromide from 2-methyl-1H-
imidazole.

Materials:

2-Methyl-1H-imidazole

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)

Carbon tetrachloride (CCls) or Acetonitrile (Solvent)

Hydrobromic acid (HBr, 48% ag. solution)
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» Diethyl ether
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 2-methyl-1H-imidazole (1.0 eq) in CCla.

o Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN
(0.05 eq).

o Radical Bromination: Heat the mixture to reflux (approx. 77 °C for CCls) and maintain for 4-6
hours. Monitor the reaction progress by TLC. Causality Note: Heating in the presence of
AIBN initiates the radical chain reaction required for bromination at the methyl group
adjacent to the aromatic ring.

o Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct
and wash the solid with a small amount of cold CCla.

o Salt Formation: Concentrate the filtrate under reduced pressure. Redissolve the crude
residue in a minimal amount of ethanol and cool in an ice bath. Add hydrobromic acid (1.1
eq) dropwise with stirring. Causality Note: The addition of HBr protonates the imidazole ring,
forming the hydrobromide salt, which typically improves stability and crystallinity.

« |solation: Precipitate the product by adding cold diethyl ether. Collect the solid by vacuum
filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Bromomethyl)-1H-
imidazole hydrobromide as a solid.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2563487?utm_src=pdf-body
https://www.benchchem.com/product/b2563487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2563487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gtart: 2-Methyl-1H-imidazole in CCID

Heat to Reflux (4-6 hours)

Cool, Filter Succinimide,
Concentrate Filtrate

Dissolve in Ethanol, Add HBr (aq)

Precipitate with Diethyl Ether,
Filter and Dry

Final Product:
2-(Bromomethyl)-1H-imidazole HBr

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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